molecular formula C8H8ClNO B1621129 3-Chloro-4-methylbenzamide CAS No. 24377-95-5

3-Chloro-4-methylbenzamide

Cat. No. B1621129
CAS RN: 24377-95-5
M. Wt: 169.61 g/mol
InChI Key: UFBWOBPUOXILAT-UHFFFAOYSA-N
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Description

“3-Chloro-4-methylbenzamide” is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .


Synthesis Analysis

The synthesis of a similar compound, N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-methylbenzamide” is characterized by a benzene ring substituted with a chlorine atom and a methyl group, and an amide functional group .

Scientific Research Applications

Conformational Behavior in Foldamer Structural Elements

A study by Galan et al. (2009) investigated the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, which are aromatic oligoamide building blocks similar to 3-Chloro-4-methylbenzamide. Their research provides insights into the rigidity and flexibility of oligomer backbones, crucial for designing novel arylamide foldamers.

Synthesis and Gastroprokinetic Activity

Morie et al. (1995) explored the synthesis of 4-amino-5-chloro-2-ethoxybenzamides bearing heteroalicycles, related to 3-Chloro-4-methylbenzamide, to evaluate their gastroprokinetic activity. This research Morie et al. (1995) highlights the potential of such compounds in medical applications, especially in enhancing gastric emptying.

Photocatalytic Degradation Studies

Torimoto et al. (1996) conducted a study on photocatalytic degradation using compounds similar to 3-Chloro-4-methylbenzamide. Their research Torimoto et al. (1996) focused on the efficiency of adsorbent supports in enhancing the rate of mineralization of propyzamide, a compound closely related to 3-Chloro-4-methylbenzamide.

Derivative Formation and Hydrolysis

Balya et al. (2008) researched the formation of derivatives of N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides, which include structures similar to 3-Chloro-4-methylbenzamide. Their work Balya et al. (2008) sheds light on the chemical reactions and potential applications of these compounds in various fields.

Metabolic Conversion Studies

Ross et al. (1983) examined the metabolic conversion of N-methylbenzamides, structurally related to 3-Chloro-4-methylbenzamide. Their findings Ross et al. (1983) provide essential insights into the stability and degradation of these compounds, which are significant for pharmaceutical applications.

Pyridine Derivatives and Reaction Insights

Gim and Jung (2019) investigated the formation of products from pyridines, including compounds similar to 3-Chloro-4-methylbenzamide. Their study Gim & Jung (2019) offers valuable mechanistic insights for the synthesis of such compounds.

Synthesis of Chlorantraniliprole

Yi-fen et al. (2010) detailed the synthesis process of chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, which involves steps related to 3-Chloro-4-methylbenzamide. This research Yi-fen et al. (2010) is significant for understanding the synthesis pathways of complex molecules.

Stability and Thermal Decomposition

Cong and Cheng (2021) conducted a study on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), closely related to 3-Chloro-4-methylbenzamide. The study Cong & Cheng (2021) provides insights into the thermal decomposition and stability of such compounds.

Safety And Hazards

When handling “3-Chloro-4-methylbenzamide”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

3-chloro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWOBPUOXILAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384242
Record name 3-chloro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzamide

CAS RN

24377-95-5
Record name 3-chloro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC Wiley Jr, CB Linn - The Journal of Organic Chemistry, 1970 - ACS Publications
Several general methods for the aluminum chloride catalyzed synthesis of aromatic amides havebeen reported. 2 Gattermann allowed carbamyl chloride to react with aromatic …
Number of citations: 6 pubs.acs.org
RA Jerussi - The Journal of Organic Chemistry, 1970 - ACS Publications
Synthesis of Arylamides.—The general method for the prepara-tion of these compounds was as follows. Urea, 24 g (0.40 mol), was carefully added to 113 g (0.85 mol) of anhydrous …
Number of citations: 14 pubs.acs.org
ML Thompson, BRK Menon, MQ Styles, C Levy…
Number of citations: 0
R Garamvoelgyi, J Dobos, A Sipos, S Boros… - European Journal of …, 2016 - Elsevier
Melanoma is an aggressive form of skin cancer and it is generally associated with poor prognosis in patients with late-stage disease. Due to the increasing occurrence of melanoma, …
Number of citations: 37 www.sciencedirect.com

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